molecular formula C4H4N4O4 B014773 2-Amino-4,6-dihydroxy-5-nitropyrimidine CAS No. 80466-56-4

2-Amino-4,6-dihydroxy-5-nitropyrimidine

Cat. No.: B014773
CAS No.: 80466-56-4
M. Wt: 172.1 g/mol
InChI Key: ZEBYRLPUWQNZNY-UHFFFAOYSA-N
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Description

Technetium Tc-99m sestamibi is a radiopharmaceutical agent used primarily in nuclear medicine imaging. It is a coordination complex consisting of the radioisotope technetium-99m bound to six methoxyisobutylisonitrile ligands. This compound is widely used for myocardial perfusion imaging to evaluate coronary artery disease and for imaging parathyroid adenomas in primary hyperparathyroidism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Technetium Tc-99m sestamibi is synthesized by reacting technetium-99m pertechnetate with a ligand kit containing methoxyisobutylisonitrile under reducing conditions. The reaction typically occurs in a buffered saline solution at a pH of around 7. The reducing agent commonly used is stannous chloride, which facilitates the reduction of technetium-99m from its +7 oxidation state to a lower oxidation state that can form a stable complex with the ligands .

Industrial Production Methods

Industrial production of technetium Tc-99m sestamibi involves the preparation of a lyophilized kit containing methoxyisobutylisonitrile, stannous chloride, and other stabilizing agents. This kit is then reconstituted with technetium-99m pertechnetate eluted from a molybdenum-99/technetium-99m generator. The reconstitution process is performed under sterile conditions to ensure the safety and efficacy of the radiopharmaceutical .

Chemical Reactions Analysis

Types of Reactions

Technetium Tc-99m sestamibi primarily undergoes complexation reactions. The formation of the technetium-99m sestamibi complex involves the coordination of technetium-99m with six methoxyisobutylisonitrile ligands. This complexation is facilitated by the reduction of technetium-99m using stannous chloride .

Common Reagents and Conditions

    Technetium-99m pertechnetate: The source of technetium-99m.

    Methoxyisobutylisonitrile: The ligand that forms the complex with technetium-99m.

    Stannous chloride: The reducing agent.

    Buffered saline solution: The reaction medium, typically at pH 7.

Major Products

The major product of the reaction is the technetium Tc-99m sestamibi complex, which is a lipophilic cationic compound. This complex is stable and suitable for intravenous injection for imaging purposes .

Scientific Research Applications

Chemistry

In chemistry, technetium Tc-99m sestamibi is used as a tracer to study the behavior of technetium complexes and their interactions with various ligands. It helps in understanding the coordination chemistry of technetium and the stability of its complexes .

Biology

In biological research, technetium Tc-99m sestamibi is used to study cellular uptake mechanisms, particularly in cells with high mitochondrial activity. It is also used to investigate the distribution of radiopharmaceuticals in biological systems .

Medicine

Technetium Tc-99m sestamibi is extensively used in medical imaging. It is a key agent in myocardial perfusion imaging to assess coronary artery disease. It is also used in the detection of parathyroid adenomas in patients with primary hyperparathyroidism and in the evaluation of breast cancer .

Industry

In the pharmaceutical industry, technetium Tc-99m sestamibi is used in the development and testing of new radiopharmaceuticals. It serves as a model compound for studying the pharmacokinetics and biodistribution of radiolabeled agents .

Comparison with Similar Compounds

Similar Compounds

    Thallium-201 chloride: Another radiopharmaceutical used for myocardial perfusion imaging.

    Technetium Tc-99m tetrofosmin: A similar compound used for myocardial imaging.

    Technetium Tc-99m sulfur colloid: Used for imaging the reticuloendothelial system.

Uniqueness

Technetium Tc-99m sestamibi is unique due to its high uptake in myocardial tissue and its ability to provide high-quality images of myocardial perfusion. Compared to thallium-201 chloride, technetium Tc-99m sestamibi has a shorter half-life and provides better image resolution. Technetium Tc-99m tetrofosmin is similar but has different pharmacokinetics and biodistribution properties .

Properties

IUPAC Name

2-amino-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h(H4,5,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBYRLPUWQNZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336851
Record name 2-Amino-4,6-dihydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80466-56-4
Record name 2-Amino-4,6-dihydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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